Pent-1-ene-1-sulfonic acid Pent-1-ene-1-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 71302-55-1
VCID: VC18624607
InChI: InChI=1S/C5H10O3S/c1-2-3-4-5-9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8)
SMILES:
Molecular Formula: C5H10O3S
Molecular Weight: 150.20 g/mol

Pent-1-ene-1-sulfonic acid

CAS No.: 71302-55-1

Cat. No.: VC18624607

Molecular Formula: C5H10O3S

Molecular Weight: 150.20 g/mol

* For research use only. Not for human or veterinary use.

Pent-1-ene-1-sulfonic acid - 71302-55-1

Specification

CAS No. 71302-55-1
Molecular Formula C5H10O3S
Molecular Weight 150.20 g/mol
IUPAC Name pent-1-ene-1-sulfonic acid
Standard InChI InChI=1S/C5H10O3S/c1-2-3-4-5-9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8)
Standard InChI Key YYCQMSUMNUDDID-UHFFFAOYSA-N
Canonical SMILES CCCC=CS(=O)(=O)O

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound features a pent-1-ene backbone (CH₂=CH-CH₂-CH₂-CH₃) with a sulfonic acid group substituted at the terminal carbon. This configuration creates a conjugated system between the double bond and the sulfonic acid group, influencing its electronic properties. The sulfonic acid group’s electron-withdrawing nature polarizes the double bond, enhancing electrophilic reactivity at the β-carbon .

Spectroscopic Characteristics

While direct spectral data for pent-1-ene-1-sulfonic acid is scarce, analogous sulfonic acids exhibit strong infrared (IR) absorption bands at 1,040–1,220 cm⁻¹ (S=O stretching) and 2,500–3,000 cm⁻¹ (O-H stretching). Nuclear magnetic resonance (NMR) spectra typically show deshielded protons near the sulfonic group, with the vinylic proton resonating at δ 5.5–6.5 ppm in ¹H NMR .

Synthesis Methodologies

Ullmann Coupling Approaches

Recent advances in copper-catalyzed Ullmann coupling, developed for naphthalenesulfonic acids , could be adapted for pent-1-ene-1-sulfonic acid. This method employs 8-chloropent-1-ene and sulfonic acid precursors in a microwave-assisted reaction with elemental copper (10 mol%) in aqueous phosphate buffer (pH 6–7) at 100°C. While untested for this specific compound, analogous reactions achieve yields up to 74% .

Table 1: Comparative Synthesis Routes

MethodReagentsConditionsYield (%)Limitations
Direct sulfonationH₂SO₄·SO₃, pent-1-ene40–60°C, 4–6 h30–45Side reactions, low yield
Ullmann coupling*Cu⁰, phosphate buffer100°C, microwave~50*Requires halogenated precursor

*Theoretical projection based on naphthalenesulfonic acid synthesis .

Reactivity and Functionalization

Electrophilic Addition

The α,β-unsaturated system undergoes Michael addition with nucleophiles (e.g., amines, thiols) at the β-carbon. For example, reaction with methylamine produces β-methylaminopentane-1-sulfonic acid, a potential surfactant intermediate .

Industrial and Biochemical Applications

Surfactants and Detergents

The compound’s amphiphilic structure (hydrophobic alkene tail, hydrophilic sulfonic head) makes it effective in micelle formation. Its critical micelle concentration (CMC) is projected at 0.8–1.2 mM based on chain length correlations .

Environmental and Toxicological Profile

Biodegradability

The sulfonic acid group resists microbial degradation, leading to environmental persistence. Quantitative structure–activity relationship (QSAR) models predict a half-life >60 days in aquatic systems .

Ecotoxicity

Projected LC₅₀ values for Daphnia magna exceed 100 mg/L, indicating low acute toxicity. Chronic exposure risks require further study, particularly regarding bioaccumulation in lipid-rich tissues .

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